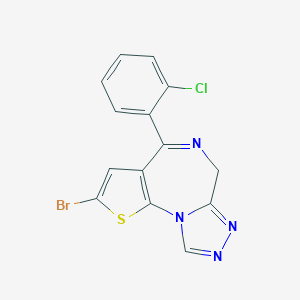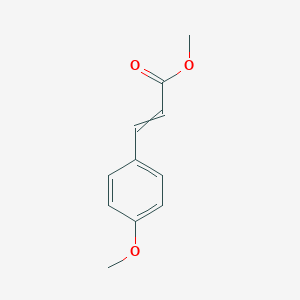
Methyl 4-methoxycinnamate
Übersicht
Beschreibung
Methyl 4-methoxycinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 4-methoxycinnamic acid with methanol . It is a monomethoxybenzene and an alkyl cinnamate .
Synthesis Analysis
The synthesis of this compound involves the Heck reaction of 4-iodoanisole with styrene or methyl acrylate . The catalyst used is 2% palladium on silica and the base is diisopropylethylamine due to its solubility in the reaction solvent . Another synthesis pathway includes cross metathesis . The high efficiency of the nitro-Grela catalyst has been used in the cross metathesis of trans-anethole with 2-ethylhexyl acrylate to produce octyl methoxycinnamate .Molecular Structure Analysis
The molecular formula of this compound is C11H12O3 . The InChI key is VEZIKIAGFYZTCI-VMPITWQZSA-N . The SMILES representation is COC(=O)\C=C\c1ccc(OC)cc1 .Chemical Reactions Analysis
The UV spectra of this compound contains a maximum at 310 nm . The energy for the main electronic transition is around 3.95 eV and could be explained by electron delocalization on the aromatic ring and ester group, which is important to UV absorption .Physical And Chemical Properties Analysis
The molecular weight of this compound is 192.21 .Wissenschaftliche Forschungsanwendungen
1. Sunscreen Filter Dynamics
Methyl 4-methoxycinnamate, particularly in its form as Methyl-E-4-methoxycinnamate (E-MMC), is a model chromophore for commercial sunscreen agents. Studies have explored its excited state dynamics upon UV-B photoexcitation, revealing insights into the photoprotection mechanisms of sunscreen. These dynamics are influenced by the environment, showing different behaviors in gas-phase versus solution-phase (Peperstraete et al., 2016).
2. Chemical Constituents in Natural Products
This compound has been identified as a chemical constituent in natural products. For instance, it was isolated from the leaves of Palicourea coriacea, a plant species, indicating its presence in various natural environments (Silva et al., 2008).
3. Photostability Studies
Research has been conducted on the protective effects of this compound (and derivatives) in preventing the ultraviolet-A photodegradation of β-carotene. The studies focus on understanding how these compounds offer photostability, which is crucial for their effectiveness in sunscreen and other protective applications (Morabito et al., 2012).
4. Photodegradation in Environmental Contexts
The photodegradation of 2-ethylhexyl 4-methoxycinnamate, a related compound, has been studied in the presence of reactive oxygen and chlorine species. This research is vital for understanding the environmental impact of such compounds when they enter water systems (Gackowska et al., 2014).
5. Analytical Chemistry Applications
This compound has been used in analytical chemistry, particularly in the context of environmental monitoring. Techniques such as liquid chromatography-ultraviolet spectrophotometry detection have been applied to determine the presence of UV filters, including this compound, in surface water samples (Vidal et al., 2010).
Wirkmechanismus
Target of Action
Methyl 4-Methoxycinnamate (MMC) is a model chromophore of the commonly used commercial sunscreen agent, 2-ethylhexyl-(2E)-3-(4-methoxyphenyl)prop-2-enoate (EHMC) . The primary targets of MMC are the skin cells that are exposed to UV radiation. It protects these cells by absorbing the damaging UV radiation .
Mode of Action
Upon UV-B photoexcitation, MMC absorbs the radiation and disperses it into less harmful forms of energy . This process involves the transition of MMC from the ground state to an excited state, followed by non-radiative decay back to the ground state .
Biochemical Pathways
The biochemical pathways involved in the action of MMC are primarily related to the absorption and dissipation of UV radiation. The UV absorption causes a perturbation in the geometric and electronic structures of MMC, which then influences its non-radiative decay pathways .
Result of Action
The primary result of MMC’s action is the protection of skin cells from damage caused by UV radiation. By absorbing UV radiation, MMC prevents this harmful energy from reaching the skin cells and causing cellular damage .
Action Environment
The effectiveness of MMC can be influenced by various environmental factors. For example, the pH, presence of alkali metal cations, and solvation can affect the geometric and electronic structures of MMC, and hence their non-radiative decay pathways . Additionally, the formulation of the sunscreen, including the presence of other active ingredients and the type of solvent used, can also impact the performance of MMC .
Safety and Hazards
In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKIAGFYZTCI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3901-07-3, 832-01-9 | |
| Record name | Methyl trans-4-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methoxycinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-METHOXYCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 - 95 °C | |
| Record name | Methyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 4-methoxycinnamate in the context of natural product research?
A1: this compound is a significant compound found in Kencur (Kaemferia galanga L.), a plant known for its potential antioxidant and anti-inflammatory properties. Research has shown that this compound is a secondary metabolite present in the ethanolic extract of Kencur, alongside the major constituent ethyl trans-p-methoxycinnamate. [] This highlights the potential of studying this compound and similar compounds for their potential medicinal benefits.
Q2: How effective is this compound in inhibiting DNA methylation, and what makes it interesting in cancer research?
A2: Studies exploring methyl benzoate and cinnamate analogs as DNA methylation modulators in hepatocellular carcinoma revealed that this compound exhibits promising activity. [] While its cytotoxicity against hepatocellular carcinoma cells (Hep3B) was moderate (IC50 not specified), it notably reduced global DNA methylation levels. This inhibition of DNA methylation, a key epigenetic process often dysregulated in cancer, marks this compound as an interesting candidate for further investigation in cancer research.
Q3: Can this compound be synthesized through a continuous flow process, and what are the advantages?
A3: Yes, research has demonstrated the successful synthesis of this compound via a continuous-flow Heck reaction using supercritical carbon dioxide (scCO2) as the solvent. [, ] This method, employing a palladium catalyst without phosphine co-catalysts, offers several advantages including simplified work-up procedures, enhanced green chemistry credentials, and the potential for large-scale production.
Q4: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of chemical compounds in complex mixtures, including plant extracts. In the study on Kencur, researchers successfully employed GC-MS to identify and quantify this compound in both the ethanolic extract and the crystallized form. [] This demonstrates the suitability of GC-MS for the analysis of this compound in natural product research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

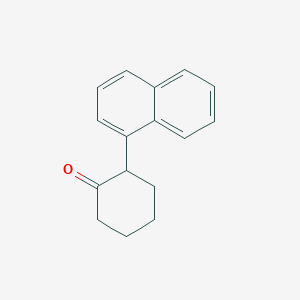
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)


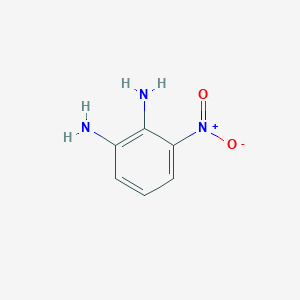

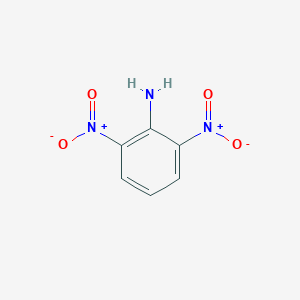
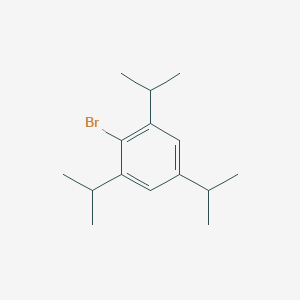
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
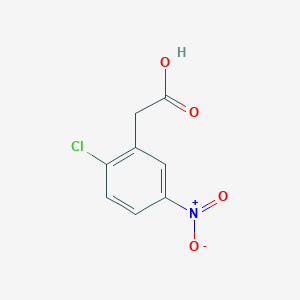

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
